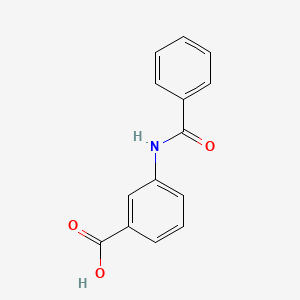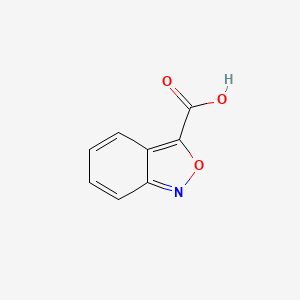
2-(クロロメチル)ピリジン 1-オキシド
概要
説明
2-(Chloromethyl)pyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a chloromethyl group is attached to the second position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
2-(Chloromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
It is known that pyrimidines, a class of compounds to which 2-(chloromethyl)pyridine 1-oxide belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that the incorporation of electron-releasing moieties (pyridine and chloromethyl) on position-2 of the pyrimidine ring enhances the inhibitory activities of the resultant derivatives against the no secretion and inos expression .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)pyridine 1-oxide can be synthesized through various methods. One common method involves the reaction of 2-methylpyridine-N-oxide with phosgene (carbonyl chloride) in the presence of a solvent and an acid acceptor . The reaction proceeds as follows:
Reactants: 2-methylpyridine-N-oxide and phosgene.
Solvent: Typically, an organic solvent such as dichloromethane.
Acid Acceptor: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction is carried out at a controlled temperature, usually around room temperature to 40°C.
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)pyridine 1-oxide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Equipped with temperature and pressure control systems.
Continuous Flow Systems: To ensure consistent production and minimize batch-to-batch variations.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity 2-(Chloromethyl)pyridine 1-oxide.
化学反応の分析
Types of Reactions
2-(Chloromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative, and the chloromethyl group can be oxidized to form aldehydes or carboxylic acids.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Catalysts: Palladium, nickel, copper.
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation of the chloromethyl group.
Complex Pyridine Derivatives: Formed through coupling reactions.
類似化合物との比較
2-(Chloromethyl)pyridine 1-oxide can be compared with other similar compounds such as:
2-Chloromethylpyridine: Lacks the N-oxide group, making it less reactive in redox reactions but still an effective alkylating agent.
3-Chloromethylpyridine 1-oxide: Has the chloromethyl group at the third position, leading to different reactivity and applications.
4-Chloromethylpyridine 1-oxide: Similar to the 3-substituted derivative but with the chloromethyl group at the fourth position, affecting its chemical behavior and uses.
The unique combination of the chloromethyl and N-oxide groups in 2-(Chloromethyl)pyridine 1-oxide provides it with distinct reactivity and versatility in various applications.
特性
IUPAC Name |
2-(chloromethyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAMWFWIEPZLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295376 | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31640-94-5 | |
| Record name | 31640-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)





